molecular formula C8H10O3 B8530756 3,5-Dimethyl-2-hydroxymethyl-4-pyrone

3,5-Dimethyl-2-hydroxymethyl-4-pyrone

Cat. No. B8530756
M. Wt: 154.16 g/mol
InChI Key: GBQUFZWUJOCWAL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-hydroxymethyl-4-pyrone is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-2-hydroxymethyl-4-pyrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-2-hydroxymethyl-4-pyrone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dimethyl-2-hydroxymethyl-4-pyrone

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(hydroxymethyl)-3,5-dimethylpyran-4-one

InChI

InChI=1S/C8H10O3/c1-5-4-11-7(3-9)6(2)8(5)10/h4,9H,3H2,1-2H3

InChI Key

GBQUFZWUJOCWAL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C(C1=O)C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dimethyl-2-methoxycarbonyl-4-pyrone 3 (R=Methyl) (294 mg, 1.62 mmol) and sodium borohydride (154 mg, 4.07 mmol) were dissolved in methanol (10 ml) and the resulting solution stirred at room temperature for 45 minutes. Silica gel (5 ml) was added and the solvent evaporated. The residue was applied to a pre-packed chromatography column assembled from silica gel (45 ml) in dichloromethane: ethyl acetate (1:1, v/v). Elution with firstly dichloromethane: ethyl acetate (1:1, v/v), then ethyl acetate, then methanol: ethyl acetate (1:3, v/v) gave 3,5-dimethyl-2-hydroxymethyl-4-pyrone 4 (230 mg, 92%) as a white solid. 1H-NMR (CDCl3) δ 1.93 (s, 3H), 2.01 (s, 3H), 4.60 (s, 2H), 7.71 (s, 1H); selected IR (cm-1, nujol) 3150-3500 (br, s), 1653 (s); Ms (APCI+) m/z (%) 155 (MH+, 100).
Quantity
294 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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